1-Dodecanesulfonic acid

Description

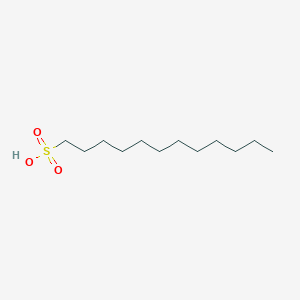

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMOEFOXLIZJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2386-53-0 (hydrochloride salt) | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3073262 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-16-3, 3300-34-3, 38480-64-7 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGB5540EYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Dodecanesulfonic Acid: Critical Micelle Concentration & Thermodynamic Profile

[1]

Executive Summary

1-Dodecanesulfonic acid (CAS: 1510-16-3) and its conjugate base, sodium 1-dodecanesulfonate (CAS: 2386-53-0), represent a class of anionic surfactants distinct from the ubiquitous sodium dodecyl sulfate (SDS). While SDS contains a sulfate ester headgroup (

This guide details the physicochemical parameters governing its self-assembly, the thermodynamics of its micellization, and a validated protocol for CMC determination using conductometry.

Physicochemical Profile & CMC Values

The micellization of 1-dodecanesulfonic acid is driven by the hydrophobic effect, where the structured water cage around the dodecyl tail breaks down, increasing system entropy. Unlike weak carboxylic acids, 1-dodecanesulfonic acid is a strong acid; in aqueous solution, it exists primarily as the dodecanesulfonate anion and a hydronium counterion.

Comparative CMC Data (25°C)

The CMC is not a single fixed number but a narrow concentration range dependent on counterion binding and ionic strength. The values below distinguish the sulfonate from the sulfate analogue.

| Surfactant Species | Formula | CMC (mM) at 25°C | Counterion | Notes |

| Sodium 1-dodecanesulfonate | 9.8 – 10.3 | Higher CMC than SDS due to headgroup size/charge density differences. | ||

| 1-Dodecanesulfonic Acid | ~10.0 – 11.5 | |||

| Sodium Dodecyl Sulfate (SDS) | 8.2 | Included for reference; often confused with sulfonates. |

Critical Distinction: Do not interchange sulfonates (C-S bond, stable) with sulfates (C-O-S bond, hydrolytically unstable in acid). 1-Dodecanesulfonic acid is preferred for acidic mobile phases in chromatography.

Thermodynamics of Micellization

According to the mass-action model elaborated by Matsuoka et al. (1993) , the micellization of 1-dodecanesulfonic acid exhibits temperature-dependent thermodynamic switching.

Thermodynamic Parameters

The Gibbs free energy of micellization (

-

Low Temperature (< 25°C): The process is entropy-driven (

). The "melting" of "icebergs" (structured water) around the hydrophobic tail provides the driving force. -

High Temperature (> 40°C): The process becomes enthalpy-driven (

). -

Crossover Point: The enthalpy of micellization (

) passes through zero near ambient temperature, meaning the CMC is relatively temperature-insensitive around 25°C but increases largely at higher temperatures.

Experimental Determination: Conductivity Method

The most robust method for determining the CMC of ionic surfactants like 1-dodecanesulfonic acid is conductometry . This method relies on the differential mobility of free monomer ions versus micellar aggregates.

Principle

-

Below CMC: Conductivity (

) increases linearly with concentration ( -

Above CMC: Added surfactant forms micelles. Micelles bind a fraction of counterions (Stern layer), reducing the net effective charge per monomer unit. Furthermore, the large micelle has lower mobility per unit charge than the free ions.

-

Result: The slope of the

vs.

Detailed Protocol

Reagents:

-

Deionized water (resistivity > 18.2 MΩ·cm).

-

Temperature control bath (25.0 ± 0.1°C).

Workflow:

-

Preparation: Prepare a concentrated stock solution (e.g., 50 mM) of the surfactant.

-

Calibration: Calibrate the conductivity meter using a standard KCl solution (1413 µS/cm).

-

Baseline: Place 50 mL of deionized water in a thermostated beaker with a magnetic stirrer. Measure baseline conductivity.

-

Titration: Add the stock solution in small increments (e.g., 0.5 mL).

-

Equilibration: Allow 2 minutes for thermal and chemical equilibration after each addition.

-

Measurement: Record conductivity (

) and total concentration ( -

Analysis: Plot

vs.

Applications in Drug Development

1-Dodecanesulfonic acid is not merely a detergent; it is a precision tool in pharmaceutical analysis and formulation.

-

Ion-Pair Chromatography (IPC): Used to retain basic (cationic) drugs on reverse-phase columns. The sulfonate tail adsorbs to the C18 stationary phase, while the charged headgroup interacts with the protonated drug, increasing retention and resolution.

-

Micellar Catalysis: The high charge density of the sulfonate micelle surface can stabilize transition states for specific hydrolytic reactions, useful in studying drug degradation pathways.

-

Solubilization: Above the CMC, the hydrophobic core solubilizes poorly water-soluble Active Pharmaceutical Ingredients (APIs), aiding in liquid formulation prototyping.

References

-

Matsuoka, K., Moroi, Y., & Saito, M. (1993).[5] Thermodynamics of micelle formation of 1-dodecanesulfonic acid. The Journal of Physical Chemistry, 97(49), 13006–13010. Link

-

Berger, A. (2023). Common Surfactant Critical Micelle Concentrations. BenchChem Technical Library. Link

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons. (Standard text for surfactant constants).

-

National Institutes of Health (NIH). (2024). Sodium 1-dodecanesulfonate - PubChem Compound Summary. Link

An In-depth Technical Guide to 1-Dodecanesulfonic Acid and its Applications in Research

This guide provides an in-depth exploration of 1-dodecanesulfonic acid, a versatile long-chain aliphatic sulfonic acid, and its sodium salt, which are widely utilized in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical and physical properties, and a detailed examination of its practical applications, particularly in the realm of analytical chromatography.

Unveiling 1-Dodecanesulfonic Acid: A Molecule of Dichotomy

1-Dodecanesulfonic acid, and more commonly its sodium salt, is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature is the cornerstone of its utility in a myriad of scientific applications. The molecule consists of a twelve-carbon long hydrophobic alkyl chain and a highly polar hydrophilic sulfonate head group. This structure allows it to interact with both polar and non-polar substances, making it an effective surfactant and ion-pairing agent.[1][2]

The sodium salt of 1-dodecanesulfonic acid is a white to off-white crystalline powder, while the free acid can exist as a white to off-white solid or a viscous liquid, depending on the temperature.[1][2] Both forms are soluble in water and various organic solvents.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-dodecanesulfonic acid and its sodium salt is paramount for its effective application in research. The following table summarizes these key characteristics.

| Property | 1-Dodecanesulfonic Acid | Sodium 1-Dodecanesulfonate |

| CAS Number | 1510-16-3[2][3][4] | 2386-53-0[5][6][7][8][9][10][11] |

| Molecular Formula | C₁₂H₂₆O₃S[2] | C₁₂H₂₅NaO₃S[5][11] |

| Molecular Weight | 250.40 g/mol [3] | 272.38 g/mol [11] |

| Appearance | White to off-white solid or viscous liquid[2] | White to light cream crystalline powder[8][10] |

| Melting Point | ~52 °C[12] | >300 °C[5][6][7][9] |

| Solubility | Soluble in water and various organic solvents[2] | Soluble in water[1][10] |

| pKa | Strong acid | Not applicable |

The Heart of its Function: Surfactant Behavior and Micelle Formation

The amphiphilic nature of 1-dodecanesulfonic acid and its salts dictates their behavior in aqueous solutions. At low concentrations, the molecules exist individually. However, as the concentration increases, they begin to align at the surface of the water, with their hydrophobic tails oriented away from the water and their hydrophilic heads immersed in it. This arrangement reduces the surface tension of the water.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules spontaneously self-assemble into spherical structures called micelles.[12] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. The CMC is a critical parameter for any surfactant and for sodium dodecyl sulfate, a closely related compound, it is approximately 8 x 10⁻³ mol/L in water at 25°C.[12] This value is a reliable estimate for sodium 1-dodecanesulfonate under similar conditions.

Caption: Diagram of a micelle formed by surfactant molecules in an aqueous solution.

A Workhorse in the Laboratory: Key Research Applications

The unique properties of 1-dodecanesulfonic acid and its sodium salt make them invaluable tools in various research domains, from analytical chemistry to materials science.

Ion-Pair Chromatography: Enhancing the Separation of Charged Analytes

One of the most significant applications of sodium 1-dodecanesulfonate in research is as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC).[6][13] This technique is particularly useful for the separation of charged molecules, such as peptides, proteins, and small organic ions, which are poorly retained on traditional C18 columns.[14]

The Mechanism of Action:

The primary mechanism by which alkyl sulfonates like 1-dodecanesulfonate facilitate separation in ion-pair chromatography is through an ion-exchange process .[6][13][15][16] The hydrophobic dodecyl chain of the sulfonate molecule adsorbs onto the non-polar stationary phase of the HPLC column (e.g., C18). This creates a dynamic, negatively charged surface on the stationary phase. Positively charged analytes in the mobile phase can then interact with this negatively charged surface via electrostatic attraction, leading to their retention on the column.

The strength of this retention is influenced by several factors:

-

Alkyl Chain Length: A longer alkyl chain on the ion-pairing agent results in stronger hydrophobic interaction with the stationary phase and, consequently, stronger retention of the analyte.[13][15][16]

-

Concentration of the Ion-Pairing Agent: Increasing the concentration of the ion-pairing agent in the mobile phase generally leads to increased retention, up to a certain point. Beyond this optimal concentration, the formation of micelles in the mobile phase can lead to a decrease in retention.[6]

-

Organic Solvent Concentration: The concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase also plays a crucial role. A lower concentration of organic solvent enhances the hydrophobic interactions and thus increases retention.[13][15][16]

Caption: The mechanism of ion-pair chromatography with an alkyl sulfonate.

Experimental Protocol: Separation of Peptides using Sodium 1-Dodecanesulfonate in RP-HPLC

This protocol provides a general framework for the separation of a mixture of peptides using sodium 1-dodecanesulfonate as an ion-pairing agent. Optimization will be required for specific peptide mixtures.

Materials:

-

High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and autosampler.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sodium 1-dodecanesulfonate (HPLC grade).[11]

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Acetonitrile (ACN), HPLC grade.

-

Ultrapure water.

-

Peptide standards or sample.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) TFA solution in ultrapure water. Add sodium 1-dodecanesulfonate to a final concentration of 10 mM. Filter through a 0.45 µm filter. The causality for adding TFA is to maintain a low pH, which ensures that the carboxyl groups of the peptides are protonated and the peptides carry a net positive charge, facilitating interaction with the negatively charged ion-pairing agent.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in acetonitrile. Filter through a 0.45 µm filter.

-

-

Sample Preparation:

-

Dissolve the peptide sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved.

-

-

HPLC Method Setup:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min. A thorough equilibration is crucial for reproducible retention times.[17]

-

Gradient Program:

-

0-5 min: 5% B

-

5-35 min: 5% to 60% B (linear gradient)

-

35-40 min: 60% to 95% B (linear gradient for column wash)

-

40-45 min: 95% B (hold for column wash)

-

45-50 min: 95% to 5% B (return to initial conditions)

-

50-60 min: 5% B (re-equilibration) The shallow gradient is designed to effectively separate peptides with subtle differences in hydrophobicity and charge.[11]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature is important for consistent retention times.[17]

-

Detection: UV absorbance at 214 nm and 280 nm. 214 nm is for the detection of the peptide backbone, while 280 nm is for aromatic amino acids.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times and peak areas of the separated peptides.

-

Beyond Chromatography: Other Research Vistas

While ion-pair chromatography is a major application, 1-dodecanesulfonic acid and its sodium salt are also employed in other research areas:

-

Surfactant in Formulations: Due to its excellent emulsifying and dispersing properties, it is used in the preparation of various formulations, including nanoparticles and microemulsions for drug delivery systems.[1]

-

Synthesis of Nanomaterials: It can act as a template or stabilizing agent in the synthesis of nanomaterials, such as graphene-nanocomposites.[10]

-

Biochemical Assays: In biochemistry, it can be used to solubilize membrane proteins and as a component in electrophoresis buffers.

Safety and Handling

1-Dodecanesulfonic acid and its sodium salt are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. They can cause skin and eye irritation upon direct contact. It is recommended to wear gloves and safety glasses when handling these compounds. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Dodecanesulfonic acid and its sodium salt are versatile and powerful tools in the researcher's arsenal. Their amphiphilic nature underpins their utility as effective surfactants and, most notably, as indispensable ion-pairing agents in HPLC. A thorough understanding of their physicochemical properties and the mechanisms governing their interactions is key to leveraging their full potential in advancing scientific discovery. This guide provides a solid foundation for both novice and experienced researchers to confidently employ these compounds in their work.

References

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]

-

ChemBK. (2024, April 11). 1-Dodecanesulfonic acid, sodium salt. Retrieved from [Link]

-

Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Dodecanesulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). Dodecane-1-sulfonic acid, sodium salt. Retrieved from [Link]

-

LCGC. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

-

DiVA. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Retrieved from [Link]

-

Indian Academy of Sciences. (2018, March 27). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Retrieved from [Link]

-

Cheméo. (n.d.). 1-dodecanesulfonic acid - 38480-64-7, C12H26O3S, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Nepal Journals Online. (2023, January 15). DETERmiNATioN of CRiTiCAl miCEllE CoNCENTRATioN of soDium DoDECyl sulfATE iN DisTillED WATER AT 298.15k by suRfACE TENsioN mEAsuREmENTs. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Comenius University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-dodecanesulfonic acid (C12H26O3S). Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

SpectraBase. (n.d.). Dodecylbenzenesulfonic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2386-53-0| Chemical Name : 1-Dodecanesulfonic Acid Sodium Salt. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). 1-Dodecanesulfonic acid. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. nepjol.info [nepjol.info]

- 3. 1-Dodecanesulfonic acid | SIELC Technologies [sielc.com]

- 4. hplc.eu [hplc.eu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. 1-Dodecanesulfonic acid | C12H26O3S | CID 15192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemcoplus.co.jp [chemcoplus.co.jp]

- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [wap.guidechem.com]

synthesis and purification methods for 1-dodecanesulfonic acid sodium salt

An In-Depth Technical Guide to the Synthesis and Purification of 1-Dodecanesulfonic Acid Sodium Salt

Introduction

1-Dodecanesulfonic acid sodium salt, also known as sodium 1-dodecanesulfonate (CAS 2386-53-0), is an anionic surfactant with a C12 alkyl chain.[1][2][3] At room temperature, it typically appears as a white to off-white crystalline powder.[4][5] Its amphiphilic nature, combining a long hydrophobic alkyl tail with a hydrophilic sulfonate head group, makes it a versatile compound in various scientific and industrial fields.[6][7] In research and pharmaceutical development, it is frequently employed as a high-purity ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of peptides and proteins.[4][8] Its function as an ion-pair reagent helps to increase the retention of analytes on HPLC columns.[4][5]

Given its application in sensitive analytical techniques, the synthesis of high-purity 1-dodecanesulfonic acid sodium salt is of paramount importance. This guide provides a detailed examination of a reliable laboratory-scale synthesis method and a robust purification protocol designed to yield a product suitable for demanding applications. We will explore the chemical principles behind the procedural steps, offering a comprehensive resource for researchers and chemists.

Part 1: Synthesis from 1-Bromododecane

A common and effective laboratory method for preparing 1-dodecanesulfonic acid sodium salt is through a nucleophilic substitution reaction between 1-bromododecane and sodium sulfite. This approach is a variation of the Strecker sulfite alkylation, a reliable route for the formation of alkyl sulfonates from alkyl halides.

Reaction Principle and Mechanism

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[9] The sulfite anion (SO₃²⁻) from sodium sulfite acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromododecane that is bonded to the bromine atom. The bromide ion is displaced as the leaving group, resulting in the formation of a new carbon-sulfur bond.

The causality for the choice of reactants and conditions is as follows:

-

1-Bromododecane: This substrate provides the required 12-carbon alkyl chain. Bromine is an excellent leaving group, facilitating the nucleophilic attack by the sulfite ion.

-

Sodium Sulfite (Na₂SO₃): It serves as an inexpensive and readily available source of the sulfite nucleophile.

-

Ethanol/Water Solvent System: A mixed solvent system is crucial for this reaction's success. 1-bromododecane is soluble in organic solvents like ethanol, while sodium sulfite is soluble in water. The combination of both solvents ensures that both reactants are in the same phase, allowing the reaction to proceed efficiently.

-

Elevated Temperature: Heating the reaction mixture to 80°C provides the necessary activation energy to overcome the reaction barrier, increasing the rate of reaction for a reasonable yield to be achieved overnight.

Detailed Recrystallization Protocol

Materials and Equipment:

-

Crude 1-dodecanesulfonic acid sodium salt

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask (for vacuum filtration)

-

Filter paper

-

Drying oven

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate. Continue to add ethanol in small portions until the solid has just completely dissolved. It is critical to use the minimal amount of hot solvent to ensure a good recovery yield.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual mother liquor containing impurities without significantly dissolving the product.

-

Drying: Transfer the crystals to a watch glass and dry them in an oven at 105°C for 2 hours to remove all traces of ethanol and water. [4][5]The compound is known to be hygroscopic and can form a hydrate, making this drying step crucial. [4][5]6. Purity Check: The purity of the final product can be verified by techniques such as melting point determination (literature value >300°C) and HPLC analysis. [5]For the highest purity, this recrystallization process can be repeated. [4][5]

Data on Purification Effectiveness

| Purification Stage | Key Impurities Present | Expected Purity | Typical Yield Loss | Rationale |

| Crude Product | Unreacted 1-bromododecane, Na₂SO₃, NaBr, side products | Variable (e.g., 85-95%) | N/A | Product isolated directly from the reaction mixture after workup. |

| After 1st Recrystallization | Trace amounts of starting materials and inorganic salts | >98% | 10-20% | Most impurities remain in the mother liquor. Some product is lost due to its slight solubility in the cold solvent. |

| After 2nd Recrystallization | Minimal residual impurities | ≥99% | Additional 5-15% | Further removes trace impurities for applications requiring the highest purity, such as HPLC ion-pairing. [4][5] |

Conclusion

The synthesis of 1-dodecanesulfonic acid sodium salt via the reaction of 1-bromododecane with sodium sulfite is a straightforward and effective method for laboratory-scale production. The success of the synthesis hinges on the proper use of a biphasic solvent system and sufficient reaction time. Subsequent purification by recrystallization from ethanol is a critical and highly efficient step for achieving the high purity required for analytical applications. By carefully following these detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce high-quality 1-dodecanesulfonic acid sodium salt for their scientific needs.

References

-

Sakumoto, A., Miyata, T., & Washino, M. (1976). KINETICS ON THE SULFONATION REACTION OF 1-DODECENE WITH SODIUM HYDROGENSULFITE. Chemistry Letters, 5(3), 231-234. Retrieved from [Link]

-

SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

1-Dodecanesulfonic acid, sodium salt. (n.d.). ChemBK. Retrieved February 20, 2026, from [Link]

- Preparation of alkyl sulfonates. (1963). Google Patents.

-

Sodium laurylsulfonate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

-

Recrystallization. (2022, October 4). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved February 20, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Dodecane-1-sulfonic acid sodium salt | IP9916 | Dawn Scientific [lichrom.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 1-Dodecanesulfonic Acid in Organic Solvents

Introduction

1-Dodecanesulfonic acid (DBSA), a long-chain alkylsulfonic acid, is an amphiphilic molecule of significant interest in chemical synthesis, materials science, and pharmaceutical development. Its structure, featuring a twelve-carbon hydrophobic tail and a strongly acidic, hydrophilic sulfonic acid head group, imparts unique surfactant properties.[1] Understanding and controlling its solubility in various organic solvents is paramount for its application as a catalyst, an ion-pairing reagent, or a building block in complex formulations.[2][3]

This technical guide provides a comprehensive analysis of the principles governing the solubility of 1-dodecanesulfonic acid in organic media. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes foundational physicochemical principles, qualitative data, and quantitative information from analogous short-chain and aromatic sulfonic acids to provide researchers with a robust framework for solvent selection and solubility determination.[2] A detailed, field-proven experimental protocol for accurately measuring solubility is also provided.

Physicochemical Properties Governing Solubility

The solubility of 1-dodecanesulfonic acid (C₁₂H₂₆O₃S, M.W.: 250.40 g/mol ) is dictated by the interplay of its two distinct molecular regions: the non-polar dodecyl chain and the highly polar sulfonic acid group.[1][2]

-

Hydrophobic Tail (C₁₂H₂₅-): This long aliphatic chain is non-polar and interacts favorably with non-polar or weakly polar organic solvents through van der Waals forces. It is the primary driver for solubility in hydrocarbons.

-

Hydrophilic Head (-SO₃H): The sulfonic acid group is strongly polar and acidic, with a pKa comparable to mineral acids.[4][5] It can act as a potent hydrogen bond donor and acceptor, promoting strong interactions with polar protic and aprotic solvents.[6][7]

This dual nature means that solubility is a fine balance between the solvent's ability to solvate both the non-polar tail and the polar head group.

Solubility Profile in Organic Solvents

Based on fundamental principles of "like dissolves like" and data from analogous compounds, a qualitative and predictive solubility profile for 1-dodecanesulfonic acid can be constructed.[8] Shorter-chain sulfonic acids like methanesulfonic acid are readily soluble in polar organic solvents but sparingly soluble in hydrocarbons, whereas aromatic sulfonic acids like p-toluenesulfonic acid (p-TsOH) are also soluble in polar solvents.[4][9][10][11] This establishes a clear pattern for the behavior of the sulfonic acid functional group.

Mechanistic Insights into Solute-Solvent Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent for dissolving 1-dodecanesulfonic acid. Their hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, effectively solvating the sulfonic acid head group.[12][13] The alkyl portion of the alcohol can simultaneously interact favorably with the dodecyl chain of the solute. DFT studies on the interaction between benzenesulfonic acid and methanol confirm the potential for strong hydrogen bonding and subsequent esterification reactions under certain conditions.[3][14]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting strongly with the acidic proton of the -SO₃H group.[7] They are generally good solvents for sulfonic acids. For the related compound sodium dodecyl sulfate (SDS), solvents like DMSO and DMF exhibit high solvating power (≥5 mg/mL).[15]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in non-polar solvents is expected to be limited. While the long dodecyl tail has favorable interactions with these solvents, the highly polar sulfonic acid head group is poorly solvated, making the overall dissolution process energetically unfavorable. p-Toluenesulfonic acid, for instance, is reported to be insoluble in benzene and toluene.[11]

Comparative Solubility Data of 1-Dodecanesulfonic Acid and Analogues

The following table summarizes the expected qualitative solubility for 1-dodecanesulfonic acid and provides quantitative data for analogous compounds to guide solvent selection.

| Solvent Class | Representative Solvent | Predicted Solubility of 1-Dodecanesulfonic Acid | Quantitative Data for Analogous Compounds | Mechanistic Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | High | p-TsOH: Soluble[4][16] MSA: Miscible[9][17] SDS: ≥5 mg/mL in Ethanol[15] | Strong hydrogen bonding between the solvent's -OH group and the solute's -SO₃H group. Favorable van der Waals interactions with the alkyl chain. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | p-TsOH: Soluble in ether[18] MSA: Soluble in ether SDS: ≥5 mg/mL in DMSO, DMF[15] | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent solvates the -SO₃H group. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | p-TsOH: Insoluble in toluene[11] MSA: Sparingly soluble in hydrocarbons[10] | Poor solvation of the highly polar -SO₃H head group outweighs the favorable van der Waals interactions with the dodecyl tail. |

Note: "Soluble" and "Insoluble" are qualitative terms. MSA = Methanesulfonic Acid; p-TsOH = p-Toluenesulfonic acid; SDS = Sodium Dodecyl Sulfate.

Comparison with Sodium 1-Dodecanesulfonate

The solubility profile changes dramatically upon neutralization to the sodium salt (sodium 1-dodecanesulfonate). The resulting ionic bond in the head group (-SO₃⁻Na⁺) significantly increases its polarity. Consequently, sodium alkyl sulfonates are highly water-soluble but exhibit very limited solubility in most organic solvents, particularly those of low polarity.[19][20] This low solubility is a key factor used in the separation of sulfonic acid salts from organic reaction mixtures.[19]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust and validated methodology is essential. The following protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining equilibrium thermodynamic solubility.[2][21]

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

1. Preparation of a Saturated Solution: a. Add an excess amount of solid 1-dodecanesulfonic acid to a sealed flask containing a precisely known volume of the test solvent. A visible excess of solid must remain. b. Place the sealed flask in a constant temperature shaker bath (e.g., 25.0 ± 0.5 °C). c. Agitate the mixture at a constant speed for a duration sufficient to reach equilibrium.

- Expert Insight: The time to reach equilibrium is critical and must be predetermined. Run a preliminary experiment taking samples at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration plateaus.

2. Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to permit the settling of undissolved solid. b. Carefully withdraw an aliquot from the clear supernatant using a volumetric pipette. c. To ensure the complete removal of any suspended microparticles, which would falsely elevate the measured solubility, immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Centrifugation prior to filtration is recommended for viscous solutions.

3. Analysis and Calculation: a. Accurately dilute a known volume of the filtered sample with the same solvent to bring the concentration into the linear dynamic range of the analytical instrument. b. Determine the concentration of the diluted sample using a fully validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as sulfonic acids lack a strong UV chromophore).[2] c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of 1-dodecanesulfonic acid in the test solvent at the specified temperature.

4. System Validation and Trustworthiness:

- The analytical method must be validated for linearity, accuracy, precision, and specificity.

- The temperature of the system must be rigorously controlled and monitored throughout the experiment.

- The purity of the 1-dodecanesulfonic acid and the solvents should be of the highest grade available and documented.

Conclusion

1-Dodecanesulfonic acid exhibits a solubility profile dominated by its amphiphilic character. It is predicted to be highly soluble in polar protic solvents like alcohols and moderately to highly soluble in polar aprotic solvents, while showing poor solubility in non-polar hydrocarbon solvents. This behavior is a direct consequence of the strong hydrogen bonding and dipolar interactions required to solvate the sulfonic acid head group, which cannot be provided by non-polar media. For applications requiring precise concentrations, the shake-flask method detailed herein provides a reliable and authoritative protocol for generating quantitative solubility data. This guide equips researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize 1-dodecanesulfonic acid in a wide range of organic solvent systems.

References

-

p-Toluenesulfonic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA). Retrieved February 20, 2026, from [Link]

-

SYNTHETIKA. (n.d.). Methanesulfonic Acid 70% (MSA). Retrieved February 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved February 20, 2026, from [Link]

-

Methanesulfonic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

American Chemical Society. (2016, August 22). Methanesulfonic acid. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2023, November 14). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. Retrieved February 20, 2026, from [Link]

-

W.T.C. Products B.V. (n.d.). Buy para-Toluenesulfonic acid (Technical Grade). Retrieved February 20, 2026, from [Link]

-

Kosmulski, M., & Mączka, E. (2020). The Effects of Ethanol Concentration and of Ionic Strength on the Zeta Potential of Titania in the Presence of Sodium Octadecyl Sulfate. Molecules, 25(21), 5203. [Link]

-

Ataman Kimya. (n.d.). SODIUM DODECYL SULFATE. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility data and dissolution thermodynamic data for 2-acrylamido-2-methyl-1-propane-sulfonic acid in seven pure solvents. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved February 20, 2026, from [Link]

- Coetzee, J. F. (1977). Acid-base behavior in aprotic organic solvents. Progress in Physical Organic Chemistry, 13, 429-532.

-

Little, R. C., & Singleterry, C. R. (1964). The Solubility of Alkali Dinonylnapthalenesulfonates in Different Solvents and a Theory for the Solubility of Oil-Soluble Soaps. The Journal of Physical Chemistry, 68(12), 3453-3467. [Link]

-

GREEN AGROCHEM. (2025, April 29). Sodium sulfonate chemical. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved February 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). SODIUM ALKANE SULFONATE. Retrieved February 20, 2026, from [Link]

-

Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(7), 3828-3832. [Link]

-

Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(7), 3828-3832. [Link]

-

Chen, Y.-C., et al. (2021). A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process. ACS Omega, 6(24), 15833-15842. [Link]

-

ResearchGate. (2022, December 15). Orchid Academia Siraha - Vol. 1, Issue 1, Dec. 2022: 91-102. Retrieved February 20, 2026, from [Link]

-

GREEN AGROCHEM. (n.d.). Sodium Alkyl Naphthalene Sulphonate. Retrieved February 20, 2026, from [Link]

- Al-Ghamdi, S. N., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 339, 116201.

-

Miao, F., et al. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 16(11), 105244. [Link]

-

Sulfonic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved February 20, 2026, from [Link]

-

Chen, B., et al. (2020). Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. Journal of Chromatography A, 1625, 460978. [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved February 20, 2026, from [Link]

- Sippola, H. (2015). Thermodynamic Modelling of Aqueous Sulfuric Acid.

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 5). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Retrieved February 20, 2026, from [Link]

-

Wu, G., et al. (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Molecules, 24(19), 3564. [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved February 20, 2026, from [Link]

-

Nockemann, P., et al. (2016). Alkylsulfuric acid ionic liquids: a promising class of strongly acidic room-temperature ionic liquids. Dalton Transactions, 45(15), 6331-6335. [Link]

-

American Cleaning Institute. (2002, December 27). Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. Retrieved February 20, 2026, from [Link]

-

Power, A., et al. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development, 26(4), 1084-1096. [Link]

Sources

- 1. arkema.com [arkema.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. capitalresin.com [capitalresin.com]

- 6. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Effects of Ethanol Concentration and of Ionic Strength on the Zeta Potential of Titania in the Presence of Sodium Octadecyl Sulfate | MDPI [mdpi.com]

- 9. Methanesulfonic Acid 70% (MSA) - SYNTHETIKA [synthetikaeu.com]

- 10. acs.org [acs.org]

- 11. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification - Arabian Journal of Chemistry [arabjchem.org]

- 14. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wtcproducts.eu [wtcproducts.eu]

- 17. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 18. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sodium Alkyl Naphthalene Sulfonate - INTERSURFCHEM [polymerchem.org]

- 20. Sodium sulfonate chemical - GREEN AGROCHEM [greenagrochem.com]

- 21. Application of Alcohols to Inhibit the Formation of Ca(II) Dodecyl Sulfate Precipitate in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of 1-Dodecanesulfonic Acid Solutions: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecanesulfonic acid and its salts are long-chain alkyl sulfonic acids widely utilized across pharmaceutical and biotechnological landscapes, primarily as ion-pairing reagents in chromatography, surfactants, and emulsifiers.[1][2] Their performance is intrinsically linked to their chemical stability. In drug development, where formulation integrity and safety are paramount, understanding the thermal stability and degradation pathways of excipients like 1-dodecanesulfonic acid is a critical requirement. This guide provides an in-depth examination of the factors governing the stability of 1-dodecanesulfonic acid solutions, details the primary degradation pathways, and presents robust, self-validating experimental protocols for assessing its stability.

Introduction: The Role and Significance of 1-Dodecanesulfonic Acid

1-Dodecanesulfonic acid (DDS) is an amphiphilic molecule, featuring a 12-carbon hydrophobic alkyl chain and a strongly acidic, hydrophilic sulfonate head group.[2] This structure imparts surfactant properties, making it effective in applications requiring emulsification, dispersion, and wetting.[3][4] In the pharmaceutical sciences, it is most recognized for its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), where it enhances the retention and separation of charged analytes.[1]

The stability of a DDS solution is crucial for several reasons:

-

Analytical Accuracy: In its role as an ion-pairing reagent, the precise concentration of DDS is essential for reproducible chromatographic separations. Degradation leads to a loss of effective concentration, causing shifts in retention times and poor peak shapes.

-

Formulation Integrity: When used as an excipient in a drug formulation, DDS degradation can alter the formulation's physical properties (e.g., solubility, bioavailability) and chemical characteristics.

-

Safety and Toxicity: Degradation products may be inert, but they could also be reactive or possess toxicological properties. For instance, regulatory concern has been raised over the potential formation of genotoxic sulfonate esters from sulfonic acid salts, necessitating careful risk assessment.[5]

Generally, sulfonic acids are known for their high thermal stability compared to analogous carboxylic acids, a resilience attributed to the robust C-S and S-O bonds.[6] However, in aqueous solutions and under thermal stress, degradation can and does occur.

Core Principles of Thermal Degradation

The thermal degradation of 1-dodecanesulfonic acid in solution is not a simple process but a cascade of potential reactions influenced by a host of environmental factors. While the solid sodium salt form is highly stable, with a melting point above 300°C, its stability in solution is more nuanced.[1][7]

Primary Degradation Pathways

Thermal decomposition ultimately leads to the breakdown of the molecule into smaller, more volatile components. Safety data sheets consistently identify the hazardous combustion products as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx) .[8] This indicates that degradation involves cleavage of both the alkyl chain (C-C bonds) and the carbon-sulfur bond (C-S).

The two principal mechanisms at play are:

-

Desulfonation: This involves the cleavage of the C-S bond, liberating the sulfonate group, likely as sulfur dioxide or sulfuric acid, and leaving behind a dodecyl carbocation or radical. This species can then undergo further reactions like elimination to form dodecene or reaction with water to form dodecanol.

-

Oxidative Degradation of the Alkyl Chain: At elevated temperatures, particularly in the presence of oxygen or other oxidizing agents, the long alkyl chain can undergo oxidation. This process can occur via radical mechanisms, leading to the formation of various smaller chain aldehydes, ketones, and carboxylic acids, eventually resulting in complete mineralization to CO2 and water.

Below is a conceptual diagram illustrating these potential degradation pathways.

Caption: Conceptual pathways for the thermal degradation of 1-dodecanesulfonic acid.

Factors Influencing Solution Stability

The rate and extent of degradation are critically dependent on the following conditions:

-

Temperature: As the primary driver, increasing temperature provides the activation energy needed to initiate bond cleavage. Stability studies must evaluate a range of temperatures to establish a degradation profile.

-

pH: The pH of the solution dictates the ionization state of the sulfonic acid group. While generally stable in both acidic and basic conditions, extreme pH levels combined with high temperatures can catalyze hydrolysis and other reactions.[4] The pH for a 10% aqueous solution of the sodium salt is typically between 5.5 and 7.5.[7]

-

Presence of Oxidizing Agents: As identified in safety protocols, strong oxidizing agents are incompatible with 1-dodecanesulfonic acid and will significantly accelerate its degradation.[8][9]

-

Concentration: Reaction kinetics can be concentration-dependent. It is prudent to assess stability at concentrations relevant to the intended application.

-

Formulation Matrix: In drug products, interactions with the active pharmaceutical ingredient (API), other excipients, or trace metal ions from containers can catalyze degradation.

Experimental Design for Stability Assessment

A robust stability study is a self-validating system, combining quantitative analysis to measure the loss of the parent compound with qualitative methods to identify key degradants. This dual approach provides a comprehensive understanding of the degradation process.

Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive thermal stability study of a 1-dodecanesulfonic acid solution.

Caption: Workflow for a comprehensive thermal stability study of DDS solutions.

Detailed Protocol: Stability-Indicating HPLC Method

Causality: The goal is to develop a method that can separate the 1-dodecanesulfonic acid peak from any potential degradation products and from other components in the matrix. An ion-pairing reversed-phase method is ideal for this purpose. An Evaporative Light Scattering Detector (ELSD) is chosen because sulfonic acids lack a strong chromophore for UV detection, and ELSD is a universal detector for non-volatile analytes.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and ELSD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min (optimize as needed).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of 1-dodecanesulfonic acid sodium salt reference standard at 1.0 mg/mL in water.

-

Create a calibration curve by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

-

For the stability study, dilute the stressed samples to fall within the calibration range.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Ramp to 90% B

-

15-18 min: Hold at 90% B

-

18-18.1 min: Ramp to 10% B

-

18.1-25 min: Equilibrate at 10% B

-

-

-

Data Analysis:

-

Integrate the peak corresponding to 1-dodecanesulfonic acid.

-

Plot a calibration curve of log(Peak Area) vs. log(Concentration).

-

Quantify the concentration of DDS in each stressed sample using the calibration curve.

-

Calculate the percentage of DDS remaining relative to the T=0 sample.

-

Protocol: Identification of Degradants by LC-MS

Causality: To confirm the degradation pathway, it is essential to identify the structures of the degradation products. LC-MS provides the molecular weight and fragmentation data needed for this structural elucidation.

Methodology:

-

System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

-

Chromatography: Use the same HPLC method as described above to ensure correlation of peaks.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated sulfonic acid and acidic degradants.

-

Scan Range: m/z 50-1000.

-

MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra for any new peaks that appear in the stressed samples.

-

-

Data Interpretation:

-

Compare the chromatograms of stressed samples to the T=0 sample to locate new peaks corresponding to degradants.

-

Analyze the mass spectra to determine the molecular weight of these new compounds.

-

Use the MS/MS fragmentation patterns to propose structures, confirming or refuting the hypothesized degradation pathways (e.g., look for masses corresponding to desulfonation or oxidative cleavage).

-

Data Presentation and Interpretation

Quantitative results from the stability study should be summarized for clarity. The table below presents a hypothetical dataset for a DDS solution stored under various conditions.

Table 1: Hypothetical Thermal Stability Data for a 1.0 mg/mL 1-Dodecanesulfonic Acid Solution

| Storage Condition | Time Point | % DDS Remaining | Appearance | pH |

| 25°C / 60% RH | T=0 | 100.0% | Clear, Colorless | 6.8 |

| 4 Weeks | 99.8% | Clear, Colorless | 6.8 | |

| 40°C / 75% RH | 4 Weeks | 98.5% | Clear, Colorless | 6.7 |

| 60°C | 1 Week | 95.2% | Clear, Colorless | 6.5 |

| 2 Weeks | 91.3% | Faint Yellow Tint | 6.3 | |

| 4 Weeks | 84.1% | Yellow Tint | 6.0 | |

| 80°C | 1 Week | 75.6% | Yellow Tint | 5.8 |

| 2 Weeks | 58.9% | Yellow, Hazy | 5.5 | |

| 60°C + Oxidizer | 1 Week | 45.1% | Brown, Precipitate | 4.9 |

Interpretation:

-

The data clearly shows that degradation is highly temperature-dependent.

-

Significant degradation, accompanied by a color change and a drop in pH, occurs at 60°C and is rapid at 80°C. The decrease in pH is consistent with the formation of acidic byproducts from oxidation or the liberation of the sulfonic acid group.

-

The presence of an oxidizing agent drastically accelerates degradation, confirming it as a critical factor.

Conclusion and Recommendations

1-Dodecanesulfonic acid exhibits good thermal stability in aqueous solutions under ambient conditions. However, its degradation is significantly accelerated by elevated temperatures (≥60°C) and the presence of oxidizing agents. The primary degradation pathways involve desulfonation and oxidative cleavage of the alkyl chain.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Aqueous solutions of 1-dodecanesulfonic acid should be stored at controlled room temperature or refrigerated, protected from light and strong oxidizing agents.

-

Formulation Screening: When used as an excipient, its compatibility with the API and other formulation components must be thoroughly evaluated through forced degradation studies.

-

Analytical Methods: For quality control, a validated, stability-indicating HPLC method, preferably with a universal detector like ELSD or CAD, should be employed to monitor the concentration and purity of the substance over time.

By applying the principles and protocols outlined in this guide, professionals can ensure the proper use, storage, and control of 1-dodecanesulfonic acid, safeguarding the integrity, efficacy, and safety of their analytical methods and pharmaceutical formulations.

References

-

Weiss, M., Denger, K., et al. (2012, December 15). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8254-63. Retrieved from [Link]

-

ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid? - Blog. Retrieved from [Link]

-

Zhang, Y., Liu, J., et al. (n.d.). Degradation and transformation of linear alkyl-benzene sulfonates (LAS) in integrated constructed wetland–microbial fuel cell systems. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway of linear alkylbenzene sulfonate degradation. Retrieved from [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

-

Carl ROTH. (2024, March 4). Safety Data Sheet: Dodecane-1-sulphonic acid sodium salt. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009, April 9). SAFETY DATA SHEET: Sodium 1-dodecanesulfonate. Retrieved from [Link]

-

Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Dodecanesulfonic Acid Sodium Salt. Retrieved from [Link]

-

MDPI. (2024, March 6). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Retrieved from [Link]

-

Prom-on, S., et al. (2012, September 20). The stability of bisulfite and sulfonate ions in aqueous solution characterized by hydration structure and dynamics. PubMed. Retrieved from [Link]

-

ChemBK. (2024, April 11). 1-Dodecanesulfonic acid, sodium salt. Retrieved from [Link]

-

Larson, R. J., et al. (n.d.). Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils. PubMed. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). 1-Dodecanesulfonic acid. Retrieved from [Link]

-

Elder, D. P. (2010, July 15). The utility of sulfonate salts in drug development. PubMed. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Dodecanesulfonic acid, sodium salt - Hazardous Agents. Retrieved from [Link]

-

Yarbagi, K., et al. (2016, April 1). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]

Sources

- 1. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]

- 2. CAS 1510-16-3: 1-Dodecanesulfonic acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Dodecanesulfonic acid, sodium salt [chembk.com]

- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capitalresin.com [capitalresin.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

1-Dodecanesulfonic Acid: A Technical Guide to Surfactant-Type Acid Catalysis

Content Type: Technical Whitepaper Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Focus: Aqueous Biphasic Catalysis, Micellar Kinetics, and Green Synthesis Protocols

Executive Summary: The Dual-Nature Catalyst

1-Dodecanesulfonic acid (DSA, CAS: 1510-16-3) represents a specialized class of organocatalysts known as Surfactant-Type Brønsted Acids (STBAs) . While often conflated with classical Phase-Transfer Catalysts (PTC) which transport ions across interfaces (e.g., quaternary ammonium salts), DSA functions through a distinct micellar catalytic mechanism .

It combines a strong proton source (

Key Technical Advantages

| Feature | Benefit | Mechanism |

| Amphiphilicity | Bridges immiscible phases | Forms stable emulsions/micelles (CMC ~9-11 mM). |

| Hydrophobic Pocket | Shifts equilibrium | Excludes water from the micelle core, favoring dehydration reactions. |

| Acidity | High catalytic activity | Strong Brønsted acid ( |

| Biodegradability | Green chemistry profile | Linear alkyl chain is more biodegradable than branched or aromatic analogs (e.g., DBSA). |

Mechanistic Principles: Micellar "Pseudo-Phase" Catalysis

Unlike classical PTC which relies on ion exchange, DSA catalysis relies on the Hydrophobic Effect .

The Nanoreactor Concept

In water, DSA forms micelles with the sulfonic acid head groups oriented outward (interface) and inward-facing hydrophobic tails.

-

Solubilization: Hydrophobic organic reactants (e.g., fatty acids, alcohols) migrate from the bulk water phase into the micelle core.

-

Protonation: The high local concentration of protons (

) at the Stern layer (micelle surface) accelerates acid-catalyzed steps. -

Water Exclusion: The hydrophobic core repels the water byproduct formed during condensation, effectively pushing the equilibrium forward (Le Chatelier's principle at the nanoscale).

Visualization of the Catalytic Cycle

Figure 1: The micellar catalytic cycle of 1-dodecanesulfonic acid. The surfactant forms a "pseudo-phase" that concentrates reactants and excludes water.

Core Application: Dehydrative Esterification in Water[1]

The most potent application of DSA is the synthesis of esters from carboxylic acids and alcohols in water. This counter-intuitive reaction (producing water in water) works because the hydrophobic micelle core protects the transition state from hydrolysis.

Experimental Protocol

Target Reaction: Synthesis of Dodecyl Acetate (Model Reaction) Catalyst: 1-Dodecanesulfonic Acid (10 mol%)

Materials

-

Substrate A: 1-Dodecanol (18.6 g, 100 mmol)

-

Substrate B: Acetic Acid (7.2 g, 120 mmol)

-

Catalyst: 1-Dodecanesulfonic Acid (2.5 g, ~10 mmol)

-

Solvent: Deionized Water (50 mL)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 1-dodecanesulfonic acid in water. The solution may appear slightly turbid depending on temperature.

-

Substrate Addition: Add Acetic Acid and 1-Dodecanol. The mixture will form a biphasic emulsion upon stirring.

-

Reaction: Heat the mixture to 40–60°C with vigorous magnetic stirring (1000 rpm). Note: High stirring speed is critical to maintain the emulsion surface area.

-

Monitoring: Monitor reaction progress via TLC or GC. Conversion typically reaches >90% within 4-6 hours.

-

Phase Separation: Stop stirring and allow the mixture to cool. The emulsion will break into three layers:

-

Top: Organic Product (Ester)

-

Middle: Emulsion interface

-

Bottom: Aqueous Catalyst Solution

-

-

Isolation: Decant the organic layer. The aqueous layer containing the DSA catalyst can be reused directly for the next cycle.

-

Purification: Wash the organic layer with saturated

to remove unreacted acetic acid, dry over

Performance Data (Comparative)

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Dodecanesulfonic Acid | Water | 40 | 6 | 94 |

| p-Toluenesulfonic Acid (p-TSA) | Water | 40 | 6 | 21 |

| Sulfuric Acid ( | Water | 40 | 6 | 35 |

| Dodecylbenzenesulfonic Acid (DBSA) | Water | 40 | 6 | 92 |

Data Interpretation: Standard acids (p-TSA,

Secondary Application: Mannich-Type Reactions

DSA is also effective in catalyzing three-component Mannich reactions (Aldehyde + Amine + Ketone) in aqueous media to synthesize

Mechanism

The DSA surfactant aids in solubilizing the hydrophobic aldehyde and ketone while the sulfonic acid group activates the imine intermediate.

General Conditions:

-

Ratio: Aldehyde:Amine:Ketone (1:1:1)

-

Catalyst: 1-5 mol% DSA

-

Medium: Water (Room Temperature)[1]

-

Yield: Typically 85-95% with anti-diastereoselectivity.

Optimization & Troubleshooting

Critical Micelle Concentration (CMC)

For DSA to function as a nanoreactor, its concentration must exceed the CMC.

-

CMC Value: ~9.8 - 11.0 mM (at 25°C).

-

Impact: Below this concentration, DSA acts merely as a dissolved acid, and yields will drop significantly (similar to p-TSA). Always calculate catalyst loading to ensure

.

Catalyst Recovery Workflow

One of the primary "Green Chemistry" benefits is recyclability.

Figure 2: Catalyst recovery workflow. The aqueous phase containing DSA can often be recycled 4-5 times before significant activity loss occurs due to dilution or contamination.

References

-

Micellar Catalysis Overview

-

Title: "Surfactant-Type Brønsted Acid Catalysts for Organic Reactions in Water."[2][3]

- Source:Chemical Reviews / Green Chemistry liter

-

Note: While specific DSA reviews are rare, the mechanism is identical to DBSA described in: [Manabe, K., et al. "Surfactant-Type Brønsted Acid Catalyzed Dehydrative Esterification." J. Am. Chem. Soc.[4] 2002]([Link]) (Foundational text for this mechanism).

-

-

CMC and Physical Properties

- Title: "Thermodynamic properties and micellization of sodium dodecyl sulfon

- Source:ResearchG

-

Data Verification: CMC values (~9-11 mM) derived from comparative studies of alkyl sulfonates.

-

Comparative Esterification Data

-

Title: "Dodecylbenzenesulfonic acid (DBSA): A Brønsted acid-surfactant-combined catalyst."[3]

- Source:Scientific Research Publishing / Vertex AI Search Result 1.1

-

Relevance: Establishes the baseline for surfactant-acid catalysis yields (90%+) vs standard acids.

-

-

General Protocol Validation

- Title: "Fischer Esterific

- Source:OperaChem

-

Relevance: Standard protocols adapted for surfactant modifications.

Sources

role of 1-dodecanesulfonic acid in micellar electrokinetic chromatography

The Role of 1-Dodecanesulfonic Acid in Micellar Electrokinetic Chromatography: A Technical Guide

Executive Summary 1-Dodecanesulfonic acid (DSA), typically utilized as its sodium salt (Sodium 1-dodecanesulfonate), represents a critical alternative to Sodium Dodecyl Sulfate (SDS) in Micellar Electrokinetic Chromatography (MEKC). While SDS is the industry standard, its susceptibility to hydrolysis at low pH limits its utility for acidic analytes or long-term stability in acidic buffers. DSA offers a robust sulfonate head group that remains stable across a broader pH spectrum (pH 1–12), enabling the separation of ionizable compounds that require acidic suppression. Furthermore, the distinct solvation thermodynamics of the sulfonate head group provides orthogonal selectivity compared to sulfate-based surfactants, making DSA an essential tool in the method development arsenal for complex pharmaceutical impurities and chiral separations.

Physiochemical Fundamentals

To effectively deploy DSA, one must understand how its properties diverge from the standard SDS. The core difference lies in the head group: a direct carbon-sulfur bond (C-S) in DSA versus a carbon-oxygen-sulfur ester linkage (C-O-S) in SDS.

Comparative Properties: DSA vs. SDS

The following table summarizes the critical operational parameters derived from experimental literature.

| Parameter | Sodium 1-Dodecanesulfonate (DSA) | Sodium Dodecyl Sulfate (SDS) | Operational Implication |

| Head Group | Sulfonate ( | Sulfate ( | DSA is chemically stable against hydrolysis; SDS degrades in acid. |

| CMC (25°C) | ~10–12 mM | ~8.2 mM | DSA requires slightly higher concentrations to form stable micelles. |

| Krafft Point | ~33–38°C (Concentration dependent) | ~10–16°C | CRITICAL: DSA buffers often require heating (>40°C) to prevent precipitation. |

| Aggregation Number | ~40–50 | ~62–64 | DSA forms slightly smaller, more compact micelles, affecting solubilization capacity. |

| pH Stability | High (pH 1–12) | Moderate (pH 7–12; hydrolyzes < pH 4) | DSA is the surfactant of choice for low-pH MEKC. |

The Krafft Point Constraint

Unlike SDS, which forms clear micellar solutions at room temperature, DSA has a Krafft point significantly above ambient temperature (often cited >30°C depending on ionic strength).

-

Risk: If the capillary temperature is set below the Krafft point, DSA will precipitate, causing current failure and capillary clogging.

-

Solution: Method parameters must explicitly set the capillary cassette temperature to ≥40°C to ensure the surfactant remains in the micellar state.

Mechanistic Role in Separation[1][2][3]

In MEKC, DSA acts as a "pseudo-stationary phase."[1] The separation mechanism relies on the differential partitioning of analytes between the bulk aqueous buffer (moving with Electroosmotic Flow, EOF) and the DSA micelles (moving against EOF, but slower).

Selectivity Modulation

The sulfonate head group is less hydrated than the sulfate head group of SDS. This alters the "palisade layer"—the interface between the hydrophobic core and the bulk water.

-

Polar Analytes: Compounds that interact with the micelle surface via hydrogen bonding will exhibit different retention times with DSA due to the altered charge density and hydration shell of the

group. -

Hydrophobic Analytes: Deeply partitioning hydrophobic drugs interact with the C12 core, which is similar between DSA and SDS, though the smaller aggregation number of DSA may reduce the "phase ratio" slightly.

Low pH Utility (The "Killer App")

Standard SDS-MEKC is performed at neutral to basic pH. However, many acidic drugs are fully ionized at pH 7, preventing them from partitioning into the negative SDS micelle (electrostatic repulsion).

-

DSA Workflow: Using DSA allows the buffer pH to be lowered to 2.0–3.0. At this pH:

-

Acidic drugs become neutral (protonated).

-

Neutral drugs can now partition into the micelle based on hydrophobicity.

-

The EOF is suppressed, but the anionic DSA micelles still provide electrophoretic mobility, enabling separation.

-

Visualizing the Mechanism

The following diagram illustrates the separation mechanism and the specific interactions governed by DSA micelles.

Caption: Mechanism of DSA-MEKC at low pH. Note the ability to protonate acidic drugs for partitioning, which is impossible with SDS due to hydrolysis instability.

Method Development Protocol

This protocol outlines the preparation of a stable DSA background electrolyte (BGE) for drug purity analysis.

Reagents

-

1-Dodecanesulfonic acid sodium salt (High purity, >98%).[2]

-

Sodium phosphate (monobasic) or Phosphoric acid (for pH control).

-

Acetonitrile (optional organic modifier).[3]

-

Milli-Q water.